molecular formula C24H22N4O5 B6478957 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide CAS No. 1260990-90-6

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No. B6478957
CAS RN: 1260990-90-6
M. Wt: 446.5 g/mol
InChI Key: LLOGTSJAWBPKEW-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-pyrrol-1-yl group, and a methoxyphenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central acetamide moiety. Detailed structural analysis would require experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and methoxyphenyl groups could impact its solubility and stability .

Scientific Research Applications

Chalcone Derivatives

Chalcones, a class of polyphenolic compounds, exhibit diverse pharmacological properties. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities. The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide involves a Claisen–Schmidt condensation reaction between aldehydes and ketones. Chalcones like this compound hold promise for drug development .

Quinoline Derivatives

Quinoline derivatives are known for their diverse biological activities, influenced by substituents’ nature and position. These compounds have been reported to possess antimalarial, antitumor, antibacterial, and anti-oxidant properties. The fusion of quinoline and chalcone moieties in our compound may open avenues for novel bioactivity studies .

Histone Deacetylase (HDAC) Inhibitors

Interestingly, the intermediary compound used for constructing trithiocarbonates as HDAC inhibitors was derived from our target compound. HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy .

Dibenzo[b,d]furan Moiety

Compounds containing dibenzo[b,d]furan fragments exhibit remarkable anticancer and antimicrobial activities. They can also inhibit tumor necrosis factor (TNF-α) production and serve as antiallergic agents. Additionally, these compounds possess antioxidant and anti-inflammatory properties .

Heterocyclic Compounds with Nitrogen and Oxygen Linkages

Our compound belongs to this category, and its synthesis adds to the pool of biologically active heterocyclic compounds. Further studies may reveal additional therapeutic applications .

Benzisothiazol-3(2H)-ones

While not directly related to our compound, benzisothiazol-3(2H)-ones have been efficiently synthesized and exhibit potential biological activities. They are worth exploring in the context of drug discovery .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a new drug, future studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(16-5-3-6-18(11-16)30-2)25-22(29)13-28-10-4-7-19(28)24-26-23(27-33-24)17-8-9-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOGTSJAWBPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide

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